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Compound of Interest

Compound Name: Tamnorzatinib

For Immediate Release

This guide provides a detailed comparative analysis of Tamnorzatinib (ONO-7475), a potent
and selective dual inhibitor of AXL and MER receptor tyrosine kinases, against a panel of other
tyrosine kinases. This document is intended for researchers, scientists, and drug development
professionals interested in the cross-reactivity profile and potential off-target effects of this
compound. The information presented herein is compiled from publicly available experimental
data.

Executive Summary

Tamnorzatinib is a promising therapeutic agent primarily targeting the TAM (TYROS3, AXL,
MER) family of receptor tyrosine kinases, with high potency against AXL and MER.[1][2][3]
Understanding its selectivity is crucial for predicting its efficacy and potential side effects. This
guide summarizes the inhibitory activity of Tamnorzatinib against a panel of tyrosine kinases,
details the experimental methodologies used for these assessments, and provides visual
representations of the relevant signaling pathways to offer a comprehensive overview of its
cross-reactivity profile.

Data Presentation: Kinase Inhibition Profile of
Tamnorzatinib
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of
Tamnorzatinib against a selection of tyrosine kinases. The data indicates high potency for AXL
and MER, with varying degrees of activity against other kinases.

Kinase Target IC50 (nM) Assay Type

Cell-based Tyrosine Kinase
AXL 0.7

Assay

Cell-based Tyrosine Kinase
MER 1.0

Assay

Cell-based Tyrosine Kinase
TYRO3 8.7

Assay

Cell-based Tyrosine Kinase
TRKB 15.8

Assay

Cell-based Tyrosine Kinase
EphB2 -

Assay

Cell-based Tyrosine Kinase
PDGFR alpha 28.9

Assay

Cell-based Tyrosine Kinase
TRKA 35.7

Assay

Cell-based Tyrosine Kinase
TRKC -

Assay

Cell-based Tyrosine Kinase
FLT3 147

Assay

] Cell-based Tyrosine Kinase

52 Other Kinases >100-fold vs AXL

Assay

Data compiled from publicly available sources.[4] The inhibitory activity against 60 tyrosine
kinases was assessed, with 52 kinases showing less than 50% inhibition at 100 nmol/L,
leading to an estimated IC50 ratio of >100 compared to AXL.[4] For the 8 kinases with
significant inhibition, IC50 values were determined.[4]
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Experimental Protocols

The determination of kinase inhibition profiles is critical for characterizing the selectivity of a
drug candidate. Below are detailed methodologies for common types of assays used in kinase
inhibitor profiling, including those mentioned in the context of Tamnorzatinib's evaluation.

Off-Chip Mobility Shift Assay (MSA)

This biochemical assay is a robust method for measuring the activity of a wide range of
kinases.

Principle: The assay quantifies the enzymatic activity of a kinase by measuring the conversion
of a non-phosphorylated peptide substrate to a phosphorylated product. This is achieved by
separating the substrate and product based on differences in their electrophoretic mobility in a
microfluidic device.

Workflow:
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Reaction Preparation

Kinase, Substrate (fluorescently labeled peptide),
ATP, and Tamnorzatinib (or vehicle)

1. Mix

Kinase Reaction

Incubate at room temperature
to allow for phosphorylation

2. Stop reaction

Microfluidi¢ Separation

y

Introduce reaction mixture into
a microfluidic chip

Apply electric field to separate
substrate and product based on charge/size

3. Read

4 N

Data Ac auisition

Detect fluorescent signals of separated
substrate and product

4. Analyze

Calculate percentage of phosphorylation
and determine IC50 values

- J

Click to download full resolution via product page

Caption: Workflow of an Off-Chip Mobility Shift Assay.

Detailed Steps:
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e Reaction Setup: In a microplate, the kinase, a fluorescently labeled peptide substrate, ATP,
and varying concentrations of the inhibitor (e.g., Tamnorzatinib) are combined in an
appropriate assay buffer.

o Kinase Reaction: The reaction is incubated for a defined period (e.g., 60 minutes) at room
temperature to allow the kinase to phosphorylate the substrate.

o Termination: The reaction is stopped by adding a termination buffer, which typically contains
EDTA to chelate magnesium ions essential for kinase activity.

o Electrophoretic Separation: The reaction mixture is introduced into a microfluidic chip. An
electric field is applied, causing the negatively charged phosphorylated product to migrate at
a different velocity than the less negatively charged substrate.

o Detection and Analysis: The separated substrate and product are detected by a laser-
induced fluorescence detector. The ratio of the product to the sum of product and substrate
is used to calculate the percentage of inhibition at each inhibitor concentration. IC50 values
are then determined by fitting the data to a dose-response curve.

Cell-Based Tyrosine Kinase Assay (e.g., ACD Cell-Based
Assay)

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically
relevant context.

Principle: These assays typically utilize engineered cell lines that are dependent on the activity
of a specific tyrosine kinase for their proliferation or survival. The inhibitory effect of a
compound is measured by its ability to suppress this kinase-dependent phenotype.

Workflow:
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Caption: Workflow of a Cell-Based Kinase Inhibition Assay.

Detailed Steps:

o Cell Seeding: An engineered cell line, such as Ba/F3 cells expressing a specific tyrosine
kinase, is seeded into microplates.
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o Compound Addition: The cells are treated with a range of concentrations of the test
compound (e.g., Tamnorzatinib).

 Incubation: The plates are incubated for a period that allows for a significant effect on cell
proliferation or survival, typically 48 to 72 hours.

« Viability Measurement: Cell viability is assessed using a suitable method, such as the
CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator
of metabolically active cells.

o Data Analysis: The luminescence signal is measured, and the percentage of inhibition of cell
viability is calculated for each compound concentration relative to vehicle-treated control
cells. IC50 values are then determined by plotting the percentage of inhibition against the
compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

Signaling Pathway Diagrams

To provide a biological context for the on- and off-target activities of Tamnorzatinib, the
following diagrams illustrate the signaling pathways of the primary targets (AXL and MER) and
a key off-target kinase (FLT3).

AXL/MER Signaling Pathway

AXL and MER are members of the TAM family of receptor tyrosine kinases, which are activated
by their ligands, Gas6 and Protein S. Their signaling plays a crucial role in cell survival,
proliferation, migration, and immune regulation.
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Caption: Simplified AXL/MER Signaling Pathway.
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FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when activated by its
ligand (FLT3 Ligand), stimulates downstream pathways involved in cell survival and
proliferation, particularly in hematopoietic cells.

FLT3 Ligand

Binds and activates

FLT3 Receptor

P' STATS l

Cell Proliferation
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Caption: Simplified FLT3 Signaling Pathway.

Conclusion

Tamnorzatinib is a highly potent inhibitor of AXL and MER tyrosine kinases. While it
demonstrates selectivity, it also exhibits inhibitory activity against other kinases, including
TYRO3, TRK family members, PDGFR alpha, and FLT3, albeit at higher concentrations. The
data presented in this guide provides a valuable resource for researchers to understand the
cross-reactivity profile of Tamnorzatinib and to inform the design and interpretation of future
preclinical and clinical studies. The detailed experimental protocols offer a foundation for the
replication and expansion of these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b609754?utm_src=pdf-body-img
https://www.benchchem.com/product/b609754?utm_src=pdf-body
https://www.benchchem.com/product/b609754?utm_src=pdf-body
https://www.benchchem.com/product/b609754?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/ono-7475.html
https://www.medchemexpress.com/search.html?q=ono-7475&ft=&fa=&fp=
https://www.selleck.co.jp/datasheet/ono-7475-S893301-DataSheet.pdf
https://aacrjournals.org/clincancerres/article/26/9/2244/83138/ONO-7475-a-Novel-AXL-Inhibitor-Suppresses-the
https://www.benchchem.com/product/b609754#cross-reactivity-assessment-of-tamnorzatinib-against-other-tyrosine-kinases
https://www.benchchem.com/product/b609754#cross-reactivity-assessment-of-tamnorzatinib-against-other-tyrosine-kinases
https://www.benchchem.com/product/b609754#cross-reactivity-assessment-of-tamnorzatinib-against-other-tyrosine-kinases
https://www.benchchem.com/product/b609754#cross-reactivity-assessment-of-tamnorzatinib-against-other-tyrosine-kinases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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